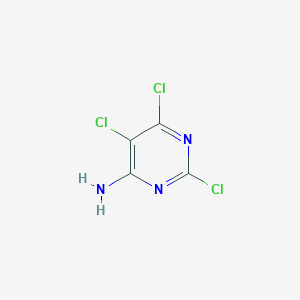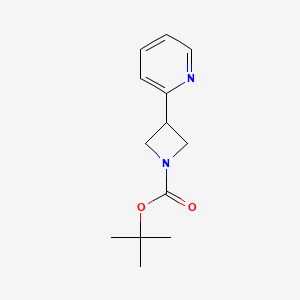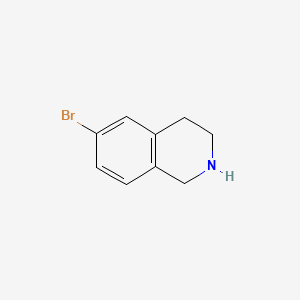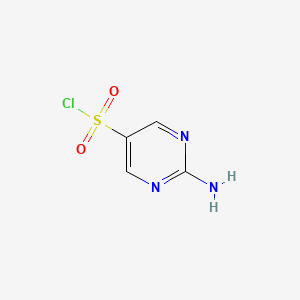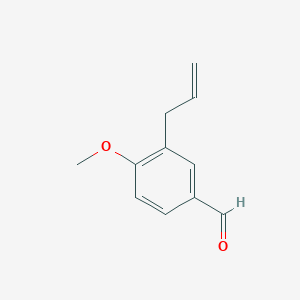
3-烯丙基-4-甲氧基苯甲醛
描述
3-Allyl-4-methoxybenzaldehyde (3-AMB) is an aromatic aldehyde that has been used in a variety of scientific research applications due to its unique properties. 3-AMB is a colorless liquid at room temperature, and has a distinctive odor. It is soluble in many organic solvents, and is used in a variety of industrial and laboratory applications. 3-AMB has been found to be an effective reagent in the synthesis of a variety of compounds, and has been used in a variety of biochemical and physiological studies.
科学研究应用
杂环合成
- 异构化和交换反应:采用钌介导的异构化和环闭合交换反应将2-烯丙基-3-异丙氧基-4-甲氧基苯甲醛转化为各种苯并杂环(Otterlo et al., 2003)。
化学传感器开发
- 锌离子检测:从5-烯丙基-2-羟基-3-甲氧基苯甲醛合成的一种新型化学传感器对Zn2+离子具有选择性响应,用于癌细胞生物成像(Patil et al., 2018)。
抗癌活性
- 抗癌化合物合成:从4-烯丙氧基-3-甲氧基苯甲醛合成的C-4-烯丙氧基-3-甲氧基苯基卡利克斯[4]脲醚对HeLa和T47D细胞表现出细胞毒活性(Sayekti et al., 2021)。
绿色化学应用
- 微波辅助转化:包括3-烯丙基-4-甲氧基苯甲醛衍生物在内的精油烯丙基苯被转化为苯甲醛,通过绿色的微波辅助过程(Luu et al., 2009)。
催化剂开发
- Grubbs卡宾配合物:研究了使用3-烯丙基-4-甲氧基苯甲醛衍生物对Grubbs卡宾配合物的失活(Werner et al., 2003)。
- 钯(II)配合物:在Suzuki和Sonogashira交叉偶联反应中的应用,突显其在催化活性中的潜力(Deschamps et al., 2007)。
光谱和量子化学研究
- 振动和NMR研究:对4-己氧基-3-甲氧基苯甲醛等化合物的研究揭示了相关衍生物的光谱性质(Abbas et al., 2016)。
安全和危害
作用机制
Target of Action
The primary targets of 3-Allyl-4-methoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.
Mode of Action
3-Allyl-4-methoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the redox-active properties of the compound, which destabilize cellular redox homeostasis . This destabilization inhibits microbial growth, making the compound an effective antifungal agent .
Biochemical Pathways
The affected biochemical pathway is the oxidative stress-response pathway . When 3-Allyl-4-methoxybenzaldehyde disrupts the cellular antioxidation systems, it leads to an imbalance in the redox state of the cell. This imbalance triggers the oxidative stress-response pathway, leading to cell death .
Pharmacokinetics
The compound is known to be a liquid at room temperature , suggesting that it may have good bioavailability
Result of Action
The result of the action of 3-Allyl-4-methoxybenzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and triggering the oxidative stress-response pathway, the compound causes cell death . This makes it an effective antifungal agent.
Action Environment
The action, efficacy, and stability of 3-Allyl-4-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 0-8°C to maintain its stability . Additionally, the presence of other compounds can influence its action. For example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
生化分析
Biochemical Properties
3-Allyl-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing cellular redox states and oxidative stress levels.
Cellular Effects
The effects of 3-Allyl-4-methoxybenzaldehyde on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with antioxidative enzymes can lead to changes in the cellular redox environment, which in turn can affect signaling pathways that are sensitive to oxidative stress . Additionally, 3-Allyl-4-methoxybenzaldehyde can modulate gene expression by influencing transcription factors that respond to oxidative stress.
Molecular Mechanism
At the molecular level, 3-Allyl-4-methoxybenzaldehyde exerts its effects through several mechanisms. One key mechanism involves its ability to form reversible adducts with nucleophilic sites on proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 3-Allyl-4-methoxybenzaldehyde can influence gene expression by modulating the activity of transcription factors that are sensitive to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Allyl-4-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Allyl-4-methoxybenzaldehyde can undergo degradation under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to the compound can also result in adaptive cellular responses, such as upregulation of antioxidative enzymes.
Dosage Effects in Animal Models
The effects of 3-Allyl-4-methoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating oxidative stress and enhancing cellular resilience. At high doses, it can lead to toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
3-Allyl-4-methoxybenzaldehyde is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . These interactions can influence metabolic flux and alter the levels of metabolites involved in oxidative stress responses.
Transport and Distribution
Within cells and tissues, 3-Allyl-4-methoxybenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 3-Allyl-4-methoxybenzaldehyde are crucial for its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 3-Allyl-4-methoxybenzaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . The localization of 3-Allyl-4-methoxybenzaldehyde is important for its role in modulating oxidative stress and redox regulation.
属性
IUPAC Name |
4-methoxy-3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMYFVAWMPGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589697 | |
| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67483-48-1 | |
| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

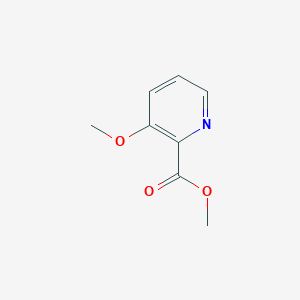

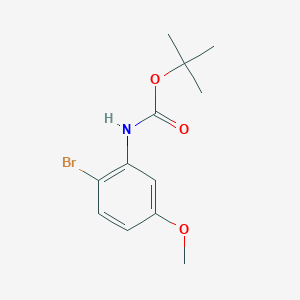
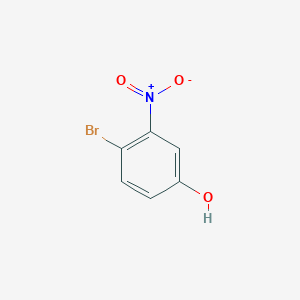

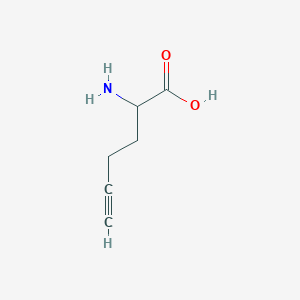
![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)
